molecular formula C7H14ClNO2 B13259788 2-Amino-2-cyclopropylbutanoic acid hydrochloride CAS No. 1864016-20-5

2-Amino-2-cyclopropylbutanoic acid hydrochloride

Cat. No.: B13259788
CAS No.: 1864016-20-5
M. Wt: 179.64 g/mol
InChI Key: JHBUPVVKERCNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-cyclopropylbutanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is characterized by the presence of an amino group, a cyclopropyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopropylmethyl bromide with diethyl malonate to form a cyclopropyl-substituted intermediate This intermediate is then subjected to hydrolysis and decarboxylation to yield 2-cyclopropylbutanoic acid

Industrial Production Methods

Industrial production of 2-Amino-2-cyclopropylbutanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The cyclopropyl ring can be reduced under hydrogenation conditions to form a butanoic acid derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Oximes or nitro derivatives.

    Reduction: Butanoic acid derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

2-Amino-2-cyclopropylbutanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context

Properties

CAS No.

1864016-20-5

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

2-amino-2-cyclopropylbutanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-2-7(8,6(9)10)5-3-4-5;/h5H,2-4,8H2,1H3,(H,9,10);1H

InChI Key

JHBUPVVKERCNIC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CC1)(C(=O)O)N.Cl

Origin of Product

United States

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